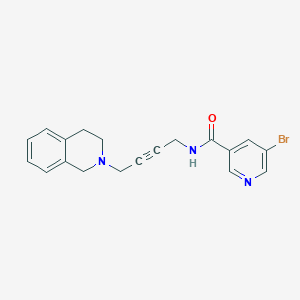![molecular formula C16H14N2O2S2 B2868494 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide CAS No. 356775-95-6](/img/structure/B2868494.png)
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide is an organosulfur compound that has been of interest in various fields of research
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from readily available precursors
Formation of benzo[d]oxazole ring: This often involves the cyclization of ortho-aminophenols with carbonyl compounds under acidic or dehydrating conditions.
Thiation: Introduction of the thio group to the benzo[d]oxazole ring can be achieved using thiolating agents such as thiourea.
N-Acylation: Finally, the compound is completed by acylation of 2-(methylthio)phenylamine with the thiated benzo[d]oxazole intermediate under conditions such as Schotten-Baumann or similar reaction conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary, scaling up the above synthesis involves optimizing conditions for each step to maximize yield and purity, using techniques like continuous flow chemistry or employing catalysis to improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The sulfur-containing groups in the compound can be susceptible to oxidation. Using agents like hydrogen peroxide or peracids can oxidize the thiol groups to sulfoxides or sulfones.
Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride, can convert any oxidized sulfur groups back to their original state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiol groups.
Substitution Products: Nitro-compounds, halogenated derivatives.
科学的研究の応用
Chemistry:
Used as a precursor for synthesizing other complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Potential for bioactive molecule research, particularly in drug design and discovery.
Medicine:
Investigated for its potential as an inhibitor of enzymes due to its unique structure.
Possible applications in developing new pharmaceuticals for various diseases.
Industry:
Utilized in materials science for creating new polymers or materials with specific properties.
作用機序
The compound's effects are largely due to its ability to interact with biological macromolecules. The benzo[d]oxazole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the thio groups can form covalent bonds with nucleophilic residues like cysteine.
Molecular Targets and Pathways:
Likely targets include enzymes with active-site cysteine residues.
It may inhibit enzyme activity by covalent modification or by forming stable enzyme-ligand complexes.
類似化合物との比較
2-(benzo[d]oxazol-2-ylthio)acetamide
N-(2-phenylthio)acetamide
2-(methylthio)-N-phenylacetamide
This deep dive into 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide covers its synthesis, chemical behavior, applications, and how it stacks up against similar compounds. Hope it lights up your curiosity!
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-14-9-5-3-7-12(14)17-15(19)10-22-16-18-11-6-2-4-8-13(11)20-16/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMVMDDHWUMWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
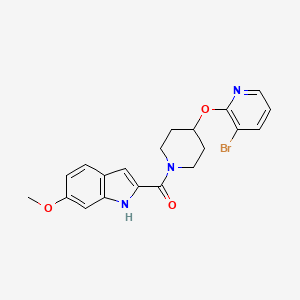
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2868413.png)
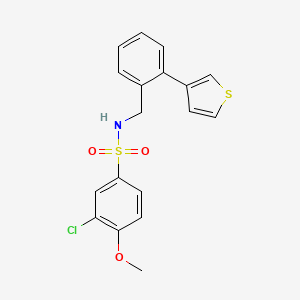
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)
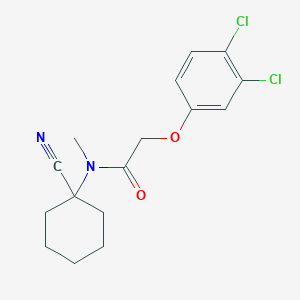
![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)

![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)
![3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2868426.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
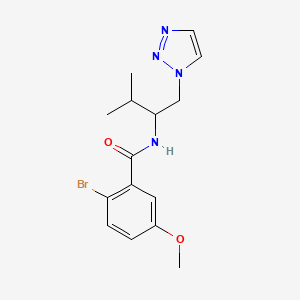
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)
